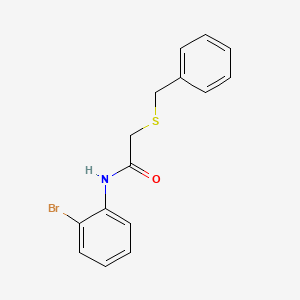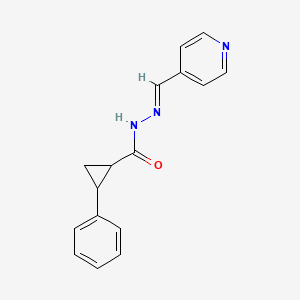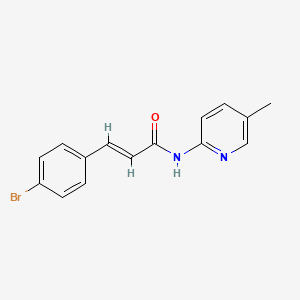![molecular formula C17H13BrN2O4 B5706541 methyl 7-[(4-bromobenzoyl)amino]-2-methyl-1,3-benzoxazole-5-carboxylate](/img/structure/B5706541.png)
methyl 7-[(4-bromobenzoyl)amino]-2-methyl-1,3-benzoxazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 7-[(4-bromobenzoyl)amino]-2-methyl-1,3-benzoxazole-5-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of methyl 7-[(4-bromobenzoyl)amino]-2-methyl-1,3-benzoxazole-5-carboxylate varies depending on its application. In cancer therapy, this compound inhibits the activity of PARP-1, which leads to the accumulation of DNA damage and ultimately cell death. In antimicrobial activity, this compound disrupts the bacterial cell membrane and inhibits bacterial growth. In fluorescence imaging, this compound binds to zinc ions and emits fluorescence upon excitation.
Biochemical and Physiological Effects:
Methyl 7-[(4-bromobenzoyl)amino]-2-methyl-1,3-benzoxazole-5-carboxylate has been shown to have various biochemical and physiological effects. In cancer therapy, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. In antimicrobial activity, this compound has been shown to disrupt bacterial cell membrane integrity and inhibit bacterial growth. In fluorescence imaging, this compound has been shown to selectively bind to zinc ions and emit fluorescence, making it a useful tool for detecting zinc ions in biological systems.
实验室实验的优点和局限性
The advantages of using methyl 7-[(4-bromobenzoyl)amino]-2-methyl-1,3-benzoxazole-5-carboxylate in lab experiments include its high potency and selectivity, as well as its fluorescent properties for imaging applications. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
未来方向
There are several future directions for the study of methyl 7-[(4-bromobenzoyl)amino]-2-methyl-1,3-benzoxazole-5-carboxylate. These include:
1. Further studies to determine the safety and efficacy of this compound in cancer therapy and antimicrobial activity.
2. Development of new derivatives of this compound with improved potency and selectivity.
3. Investigation of the potential applications of this compound in other fields such as neuroscience and materials science.
4. Development of new imaging techniques using this compound for detecting other metal ions in biological systems.
5. Investigation of the potential use of this compound as a fluorescent probe for in vivo imaging.
In conclusion, methyl 7-[(4-bromobenzoyl)amino]-2-methyl-1,3-benzoxazole-5-carboxylate is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its derivatives.
合成方法
The synthesis of methyl 7-[(4-bromobenzoyl)amino]-2-methyl-1,3-benzoxazole-5-carboxylate involves the reaction of 2-amino-5-bromo-4-methylbenzoic acid with 2-amino-5-methylbenzoxazole-7-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then methylated using dimethyl sulfate to obtain the final compound.
科学研究应用
Methyl 7-[(4-bromobenzoyl)amino]-2-methyl-1,3-benzoxazole-5-carboxylate has been studied for its potential applications in various fields such as cancer therapy, antimicrobial activity, and fluorescence imaging. In cancer therapy, this compound has shown promising results as a potential inhibitor of the enzyme poly(ADP-ribose) polymerase 1 (PARP-1), which is involved in DNA repair and cell survival. In antimicrobial activity, this compound has demonstrated activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In fluorescence imaging, this compound has been used as a fluorescent probe for detecting zinc ions in biological systems.
属性
IUPAC Name |
methyl 7-[(4-bromobenzoyl)amino]-2-methyl-1,3-benzoxazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O4/c1-9-19-13-7-11(17(22)23-2)8-14(15(13)24-9)20-16(21)10-3-5-12(18)6-4-10/h3-8H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEGLXPMDPEDFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C(=CC(=C2)C(=O)OC)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-{[(4-bromophenyl)carbonyl]amino}-2-methyl-1,3-benzoxazole-5-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-ethyl-6,6-dimethyl-4-[(2-methyl-2-propen-1-yl)thio]-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5706471.png)
![N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5706475.png)





![3-{[(2,5-dimethylphenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5706521.png)


![4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride](/img/structure/B5706533.png)

![1-[3-(4-methylphenyl)acryloyl]piperidine](/img/structure/B5706549.png)